4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole 4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole
Brand Name: Vulcanchem
CAS No.: 912900-96-0
VCID: VC4229824
InChI: InChI=1S/C14H9BrN2S/c15-11-6-4-10(5-7-11)13-9-18-14(17-13)12-3-1-2-8-16-12/h1-9H
SMILES: C1=CC=NC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)Br
Molecular Formula: C14H9BrN2S
Molecular Weight: 317.2

4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole

CAS No.: 912900-96-0

Cat. No.: VC4229824

Molecular Formula: C14H9BrN2S

Molecular Weight: 317.2

* For research use only. Not for human or veterinary use.

4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole - 912900-96-0

Specification

CAS No. 912900-96-0
Molecular Formula C14H9BrN2S
Molecular Weight 317.2
IUPAC Name 4-(4-bromophenyl)-2-pyridin-2-yl-1,3-thiazole
Standard InChI InChI=1S/C14H9BrN2S/c15-11-6-4-10(5-7-11)13-9-18-14(17-13)12-3-1-2-8-16-12/h1-9H
Standard InChI Key DSZOMLGISBAPNN-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a thiazole ring (C₃H₂NS) fused with a pyridine ring at position 2 and a 4-bromophenyl group at position 4. Single-crystal X-ray diffraction studies of analogous thiazole derivatives reveal planar geometries, with bond lengths of 1.437 Å for C–C in the thiazole ring and 1.235 Å for C=O in adjacent carbonyl groups . The bromine atom at the para position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Physicochemical Data

Key properties include:

PropertyValueSource
Molecular FormulaC₁₃H₈BrN₂S
Molecular Weight317.21 g/mol
Boiling Point385.8°C (estimated)
LogP (Partition Coefficient)3.50
SolubilityInsoluble in water; soluble in DMSO, DMF

The density (1.446 g/cm³) and refractive index (1.614) align with aromatic heterocycles . UV-Vis spectra show absorption maxima near 270 nm, attributed to π→π* transitions in the conjugated system .

Synthetic Routes

Hantzsch Thiazole Synthesis

A common method involves cyclocondensation of thioureas with α-halo ketones. For example, 1a (pyridine-thiourea precursor) reacts with 4-bromophenacyl bromide under blue LED irradiation to yield the target compound in 70–80% yield . Key steps include:

  • Radical initiation: N-Bromosuccinimide (NBS) generates bromine radicals under light.

  • C–S bond formation: Thioamide sulfur attacks the α-carbon of the ketone.

  • Cyclization: Intramolecular dehydration forms the thiazole ring .

Optimization: Replacing traditional heating with visible-light photocatalysis reduces reaction time from 12 h to 30 min while improving yields .

Alternative Pathways

  • Suzuki–Miyaura Coupling: 4-Bromophenylboronic acid pinacol ester reacts with 2-(pyridin-2-yl)thiazole-4-boronate in the presence of Pd(PPh₃)₄ .

  • One-Pot Multicomponent Reactions: Ethyl bromoacetate, 4-bromobenzaldehyde, and 2-aminopyridine undergo cyclization in acetic acid .

Biological Activities

Table 1: Cytotoxicity Profiles

Cell LineIC₅₀ (μM)Reference
MCF-70.16
HepG20.27
HEp-20.12
Vero (Normal)>100

Kinase Inhibition

Molecular docking studies demonstrate strong binding to EGFR (epidermal growth factor receptor; ΔG = −11.66 kcal/mol) and HER2 (human epidermal growth factor receptor 2) . The thiazole nitrogen and bromophenyl group form critical hydrogen bonds with kinase active sites.

Applications in Organic Synthesis

Building Block for Hybrid Molecules

The compound serves as a precursor for:

  • Thiazole–pyrazoline hybrids: Anticancer agents with enhanced BRAF V600E inhibition .

  • Benzothiazole derivatives: Fluorescent probes for metal ion detection .

Catalysis

Pd complexes of 4-(4-bromophenyl)-2-(pyridin-2-yl)thiazole catalyze C–N cross-coupling reactions with turnover numbers (TON) exceeding 10⁴ .

Future Directions

  • Structure–Activity Relationships (SAR): Modifying the pyridine ring with electron-donating groups (e.g., –OCH₃) may enhance kinase selectivity.

  • Nanoparticle Drug Delivery: Encapsulation in PEGylated liposomes could improve bioavailability .

  • Photodynamic Therapy: The bromophenyl moiety’s absorbance at 270 nm suggests potential as a photosensitizer .

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